4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic organic compound characterized by a complex structure that includes imidazole, piperazine, and pyridine moieties. Its molecular formula is and it has a molecular weight of approximately 379.4 g/mol . The compound features a sulfonamide functional group, which is known for its biological activity and potential therapeutic applications.
Research indicates that 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one exhibits significant biological activity. It has been investigated for:
The synthesis of 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple synthetic steps:
These steps often require careful control of reaction conditions to optimize yield and purity.
The compound has diverse applications across various fields:
Interaction studies have focused on understanding how 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one interacts with various biological targets:
Several compounds share structural similarities with 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methylpyridin-4-yl)-piperazine | Contains a pyridine ring | Lacks sulfonamide functionality |
| 4-{[1-Ethylimidazolium]-sulfonyl}-piperazine | Similar imidazole and piperazine structure | Different substituents on piperazine |
| 1-(3-Chloropropyl)-piperazine | Piperazine core with halogen substitution | No imidazole or pyridine components |
The uniqueness of 4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one lies in its combination of an imidazole ring with a sulfonamide group and methoxypyridine moiety, which potentially enhances its biological activity compared to similar compounds.